
1-(氯甲基)-4-硝基-2-(三氟甲基)苯
描述
Benzene derivatives such as “1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene” are aromatic compounds that contain a benzene ring substituted with different functional groups .
Synthesis Analysis
The synthesis of benzene derivatives often involves nucleophilic substitution reactions . For instance, trifluoromethyl benzene can be synthesized by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor .Molecular Structure Analysis
The molecular structure of benzene derivatives can be determined using various spectroscopic techniques. The exact structure would depend on the specific functional groups attached to the benzene ring .Chemical Reactions Analysis
Benzene and its derivatives undergo various types of reactions, including electrophilic aromatic substitution and nucleophilic substitution . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives depend on the specific substituents. For example, 1-chloro-4-(trifluoromethyl)benzene is a clear colorless liquid with an aromatic odor .科学研究应用
宿主-客体化学
1-(氯甲基)-4-硝基-2-(三氟甲基)苯已被指出在宿主-客体化学中发挥作用,其中类似1,3,5-三(4-硝基苯甲酰基)苯这样的化合物,通过环三聚反应制备,与CH2Cl2和DMSO等溶剂形成结晶包合物。这些复合物通过C–H···O氢键键合稳定,展示了该化合物在形成结构化、稳定复合物方面的潜力,适用于各种应用(Pigge, F., Zheng, Z., & Rath, N., 2000)。
有机合成
在有机合成中,1,1,1-三氯(三氟)-3-硝基丁-2-烯与苯中的2-吗啉烯发生反应,通过对映选择性环开合产生复杂产物。这些过程突显了1-(氯甲基)-4-硝基-2-(三氟甲基)苯衍生物在促进硝基烷基化合物合成以及进一步水解为硝基酮方面的作用,展示了其在创造功能丰富分子方面的实用性(Korotaev, V. Y., Barkov, A., & Slepukhin, P., 2011)。
材料科学
在材料科学中,合成和表征新型含氟聚醚酰亚胺涉及前体化合物,如由对苯二酚和2-氯-5-硝基苯三氟化合物反应得到的1,4-双(2-三氟甲基-4-硝基苯氧基)苯。这种应用凸显了该化合物在开发具有独特性能的高性能材料方面的重要性,例如增强的热稳定性和化学抗性(Yu Xin-hai, 2010)。
杂环化学
该化合物在杂环化学中也起着关键作用,它作为合成1,2-二烷基-5-三氟甲基苯并唑的起始物质。这种合成展示了该化合物在通过高效、微波辅助反应生成有潜在生物活性的有价值杂环化合物方面的实用性,突显了其在产生具有潜在生物活性的化合物方面的重要性(Vargas-Oviedo, D., Charris-Molina, A., & Portilla, J., 2017)。
作用机制
Mode of Action
Without specific information, it’s difficult to say exactly how this compound interacts with its targets. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The chloromethyl group could potentially undergo nucleophilic substitution reactions .
Biochemical Pathways
Compounds with similar structures are known to undergo reactions at the benzylic position, which are very important for synthesis problems .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially affect these properties, as fluorine atoms are known to influence the metabolic stability and lipophilicity of compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of this compound. For example, the rate of reactions involving the chloromethyl group could be influenced by the presence of nucleophiles in the environment .
安全和危害
生化分析
Biochemical Properties
1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as DNA and proteins, potentially leading to biochemical modifications and cellular responses .
Cellular Effects
The effects of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene can activate oxidative stress pathways, leading to the upregulation of antioxidant defense mechanisms. Additionally, this compound can modulate the expression of genes involved in detoxification processes, such as glutathione S-transferases .
Molecular Mechanism
At the molecular level, 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent adducts with nucleophilic sites on biomolecules, such as proteins and DNA. This covalent binding can result in enzyme inhibition or activation, depending on the specific target. For example, the interaction of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene with cytochrome P450 enzymes can lead to the inhibition of their catalytic activity, affecting the metabolism of other substrates .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term exposure to 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level triggers adverse effects, highlighting the importance of dose-response studies in understanding the safety profile of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene .
Metabolic Pathways
1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further undergo conjugation reactions with glutathione or other nucleophiles. This metabolic processing can influence the overall metabolic flux and levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux. Additionally, binding proteins within the cytoplasm can influence the localization and accumulation of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene in specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene is critical for its activity and function. This compound can be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications. The localization within these organelles can affect the compound’s interactions with biomolecules and its overall biochemical activity .
属性
IUPAC Name |
1-(chloromethyl)-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-4-5-1-2-6(13(14)15)3-7(5)8(10,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAJUBFXUNNMAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743343 | |
| Record name | 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859027-07-9 | |
| Record name | 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859027-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


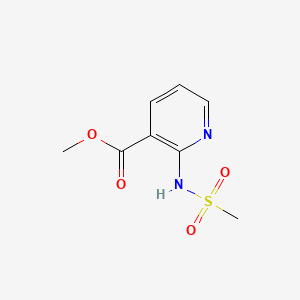
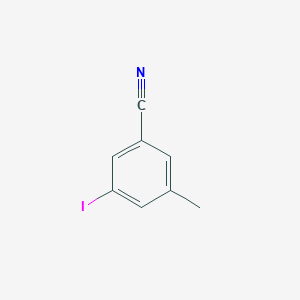
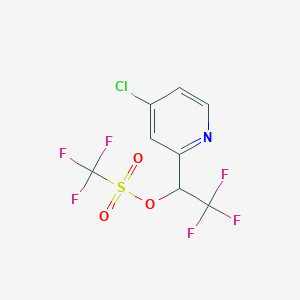
![5-[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B1511129.png)
![4-(2-(6-Fluoro-5H-imidazo[5,1-alpha]isoindol-5-yl)-1-hydroxyethyl)cyclohexanol](/img/structure/B1511130.png)
![4-Bromo-5-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1511134.png)
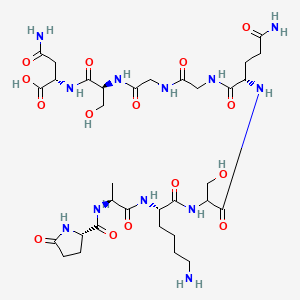
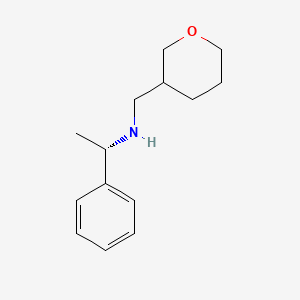
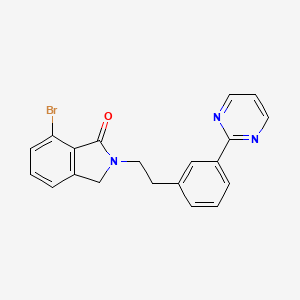

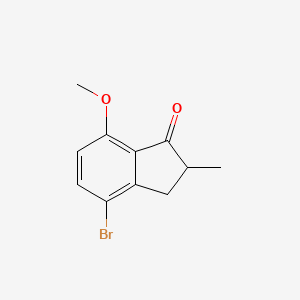
![5-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1511163.png)


